molecular formula C22H23ClN4O B2930518 (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide CAS No. 885180-96-1

(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide

Cat. No. B2930518
CAS RN: 885180-96-1
M. Wt: 394.9
InChI Key: DAEKQMBGMQNBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the other functional groups present in the molecule. The cyano group can react with a variety of nucleophiles, and the phenyl group can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • Enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moieties have been synthesized through a simple and efficient method, demonstrating good yield. These compounds have potential applications in medicinal chemistry due to their structural features (Bhat et al., 2018).

Antitumor Activity

  • A series of 1,2,4-triazine derivatives bearing piperazine amide moiety has been synthesized and investigated for their potential anticancer activities against breast cancer cells, highlighting the importance of structural modifications for enhancing therapeutic efficacy (Yurttaş et al., 2014).

Catalytic Applications

  • l-Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showcasing their utility in organic synthesis with high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006).

Structure-Affinity Relationships

  • Structural modifications of the compound PB12, a potent and selective dopamine D(4) receptor ligand, led to the identification of derivatives with moderate D(3) receptor affinity. These modifications included changes in the aromatic ring linked to the N-1 piperazine ring and alkyl chain elongation, providing insights into the structure-affinity relationship for receptor ligands (Leopoldo et al., 2002).

Polyamides Containing Nucleobases

  • Synthesis of polyamides containing theophylline and thymine has been achieved through reactions of nucleobases with dimethyl methylenesuccinate, followed by polycondensation with diamines, illustrating the versatility of piperazine derivatives in polymer chemistry (Hattori & Kinoshita, 1979).

Future Directions

Future research on this compound could involve exploring its potential uses, particularly in the field of pharmaceuticals, given the known biological activity of many piperazine derivatives. Studies could also be conducted to determine its physical and chemical properties, and to develop efficient methods for its synthesis .

properties

IUPAC Name

(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O/c23-20-7-4-8-21(15-20)27-13-11-26(12-14-27)17-19(16-24)22(28)25-10-9-18-5-2-1-3-6-18/h1-8,15,17H,9-14H2,(H,25,28)/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEKQMBGMQNBDD-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C(=O)NCCC2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.